

An In-depth Technical Guide to the Crystal Structure of 4-Benzyloxybenzonitrile

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Compound of Interest

Compound Name: 4-Benzyloxybenzonitrile

Cat. No.: B1332359

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Disclaimer: As of late 2025, a complete, publicly available crystal structure determination for **4-Benzyloxybenzonitrile** (C₁₄H₁₁NO) has not been deposited in major crystallographic databases. This guide provides a comprehensive overview of the topic by presenting a detailed analysis of a closely related structural analogue, 4-Benzyloxy-3-methoxybenzonitrile, and outlines the established experimental protocols for the synthesis and crystallographic analysis of such compounds.

Introduction to 4-Benzyloxybenzonitrile

4-Benzyloxybenzonitrile is an aromatic organic compound featuring a benzonitrile group substituted with a benzyloxy moiety at the para-position. Its chemical structure combines the rigid, polar nitrile group with the bulkier, more flexible benzyloxy group, making it a molecule of interest in materials science, particularly in the synthesis of liquid crystals and functional materials. Understanding its solid-state arrangement through single-crystal X-ray diffraction is crucial for predicting its physical properties and designing new applications.

Table 1: Chemical Identity of **4-Benzyloxybenzonitrile**

Identifier	Value
Chemical Name	4-(Benzyloxy)benzonitrile
CAS Number	52805-36-4[1]
Molecular Formula	C ₁₄ H ₁₁ NO[1]
Molecular Weight	209.25 g/mol [2]
Canonical SMILES	C1=CC=C(C=C1)COC2=CC=C(C=C2)C#N[1]
InChI Key	UDAOJHAASAWVIQ-UHFFFAOYSA-N[2]

Crystal Structure Analysis: A Case Study of 4-Benzyloxy-3-methoxybenzonitrile

In the absence of data for the title compound, we present the crystallographic information for 4-Benzyloxy-3-methoxybenzonitrile (C₁₅H₁₃NO₂), a closely related analogue. This compound's structure provides significant insight into the likely packing motifs and intermolecular interactions that **4-Benzyloxybenzonitrile** might adopt. The key structural difference is the presence of a methoxy group adjacent to the benzyloxy substituent.

The crystal structure reveals that the two aromatic rings (the benzonitrile and the benzyl group) are oriented at a significant dihedral angle of 81.65 (3)°.[3][4] In the crystal, molecules are linked into chains along the b-axis by weak intermolecular C—H...N hydrogen bonds, which are crucial for the stabilization of the crystal lattice.[3][4]

Quantitative Crystallographic Data

The following tables summarize the key data from the single-crystal X-ray diffraction study of 4-Benzyloxy-3-methoxybenzonitrile, performed at a temperature of 173 K.[3][4]

Table 2: Crystal Data and Structure Refinement for 4-Benzyloxy-3-methoxybenzonitrile

Parameter	Value
Empirical Formula	C ₁₅ H ₁₃ NO ₂
Formula Weight	239.26 g/mol
Crystal System	Monoclinic[3][4]
Space Group	P2 ₁ /c[4]
a (Å)	14.9434 (12)[3][4]
b (Å)	9.5469 (8)[3][4]
c (Å)	8.8522 (7)[3][4]
β (°)	102.663 (2)[3][4]
Volume (Å ³)	1232.16 (17)[3][4]
Z	4[3][4]
Calculated Density (Mg m ⁻³)	1.290[4]
Radiation Type	Mo Kα (λ = 0.71073 Å)[4]
Absorption Coeff. (μ) (mm ⁻¹)	0.09[3][4]
F(000)	504[4]
Crystal Size (mm)	0.32 × 0.25 × 0.23[3]
Final R indices [I > 2σ(I)]	R ₁ = 0.038, wR ₂ = 0.114[4]
Goodness-of-fit (S) on F ²	1.02[4]

Table 3: Data Collection and Refinement Details

Parameter	Value
Diffractometer	Bruker SMART CCD area-detector[3]
Data Collection Method	ω and ϕ scans[4]
Reflections Collected	7286[3]
Independent Reflections	2983[3]
Reflections [$I > 2\sigma(I)$]	2499[3][4]
R _{int}	0.018[3]
Refinement Method	Full-matrix least-squares on F^2 [4]
Data / Parameters	2983 / 163[3]
H-atom Treatment	H-atom parameters constrained[3]
Max., Min. $\Delta\rho$ (e \AA^{-3})	0.23, -0.17[4]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural characterization applicable to **4-Benzyloxybenzonitrile** and its analogues.

Synthesis of 4-Benzyloxybenzonitrile

The most common and efficient route for synthesizing **4-Benzyloxybenzonitrile** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

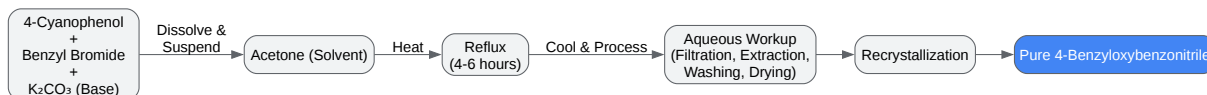
Materials:

- 4-Cyanophenol (4-hydroxybenzonitrile)
- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone or N,N-Dimethylformamide (DMF), anhydrous

- Deionized water
- Dichloromethane (CH_2Cl_2) or Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-cyanophenol (1.0 eq) in anhydrous acetone.
- Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The K_2CO_3 acts as a base to deprotonate the phenol.
- Add benzyl bromide (1.1 eq) to the suspension.
- Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with deionized water (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **4-Benzoyloxybenzonitrile**.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a white crystalline solid.



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*Proposed synthetic workflow for **4-Benzyloxybenzonitrile**.*

Single-Crystal Growth Protocol

Growing high-quality single crystals is essential for X-ray diffraction analysis. Slow evaporation is a common and effective technique.

Procedure:

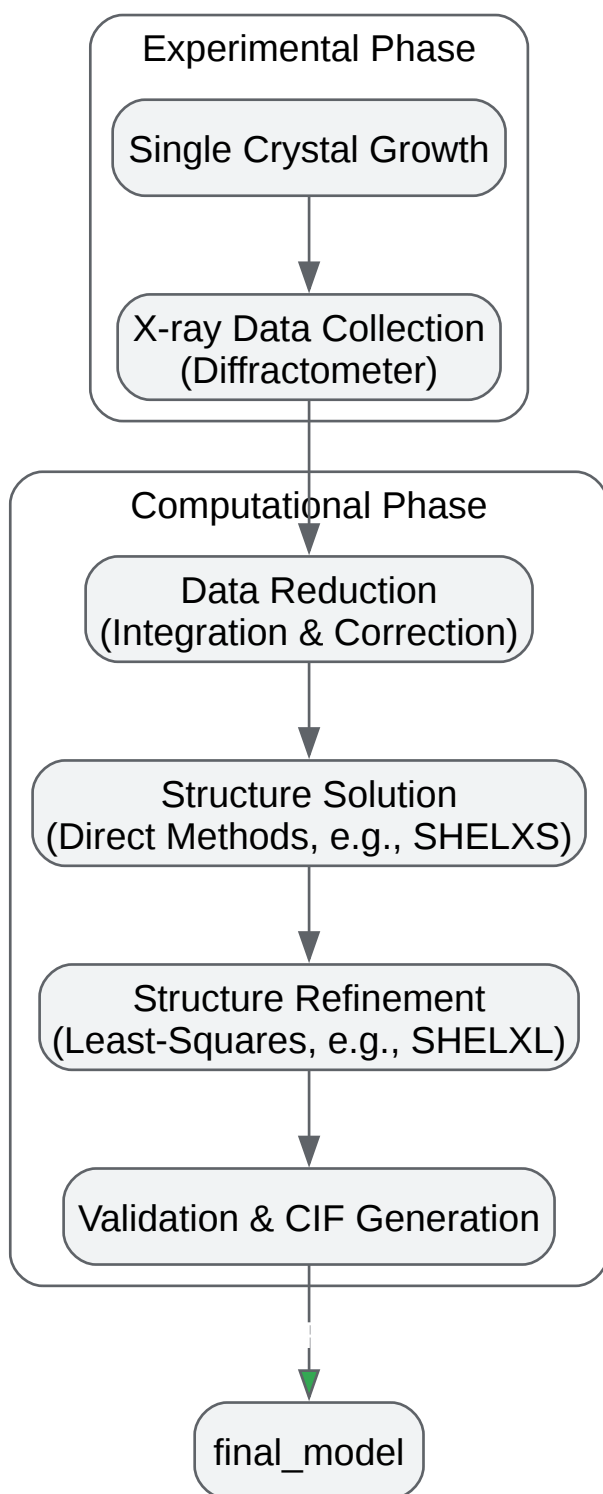
- Select a suitable solvent or solvent mixture in which the purified compound has moderate solubility (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexanes).
- Dissolve the purified **4-Benzyloxybenzonitrile** in a minimum amount of the chosen solvent with gentle heating to ensure complete dissolution.
- Filter the warm solution through a syringe filter (0.22 μm) into a clean vial to remove any dust or particulate matter.
- Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.
- Place the vial in a vibration-free location at a constant, cool temperature.
- Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals should form.

Single-Crystal X-ray Diffraction Protocol

The following is a generalized workflow for determining the crystal structure of a small molecule like **4-Benzyloxybenzonitrile**.

Procedure:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer (e.g., a Bruker SMART CCD area-detector) and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.^[3] X-rays of a specific wavelength (e.g., Mo K α) are directed at the crystal.^[3]^[4] As the crystal is rotated, a series of diffraction patterns are collected on the detector.
- **Data Reduction:** The collected raw data are processed. This includes cell refinement, data integration to determine the intensities of the reflections, and applying corrections for factors like absorption.^[3]
- **Structure Solution:** The processed data are used to solve the phase problem and generate an initial model of the electron density map, revealing the positions of the atoms in the asymmetric unit. This is typically achieved using direct methods (e.g., with software like SHELXS).^[3]
- **Structure Refinement:** The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with software like SHELXL).^[3] This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in geometrically calculated positions.^[3]
- **Validation and Analysis:** The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics. The final data, including atomic coordinates and bond lengths/angles, are prepared for publication, often in the form of a Crystallographic Information File (CIF).



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General workflow for single-crystal X-ray crystallography.

Biological Activity and Signaling Pathways

Currently, there is no specific research available detailing the biological activity or associated signaling pathways for **4-Benzyloxybenzonitrile**. Research on structurally related benzonitrile compounds has explored applications as versatile building blocks for bioactive molecules, including herbicides and antiviral agents. For instance, other benzonitriles act by inhibiting Photosystem II in plants. However, without direct experimental evidence, the biological role of **4-Benzyloxybenzonitrile** remains an area for future investigation. Professionals in drug development may consider this scaffold for library synthesis and screening against various therapeutic targets.

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